molecular formula C17H31N3O4 B15089277 2-{[1-(2-Amino-3-methyl-pentanoyl)-pyrrolidine-2-carbonyl]-amino}-3-methyl-pentanoic acid

2-{[1-(2-Amino-3-methyl-pentanoyl)-pyrrolidine-2-carbonyl]-amino}-3-methyl-pentanoic acid

Cat. No.: B15089277
M. Wt: 341.4 g/mol
InChI Key: JNTMAZFVYNDPLB-UHFFFAOYSA-N
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Description

2-{[1-(2-Amino-3-methyl-pentanoyl)-pyrrolidine-2-carbonyl]-amino}-3-methyl-pentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring and multiple amino and carbonyl groups. It is known for its stability and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-Amino-3-methyl-pentanoyl)-pyrrolidine-2-carbonyl]-amino}-3-methyl-pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 2-amino-3-methyl-pentanoic acid with pyrrolidine-2-carboxylic acid under controlled conditions. This reaction is often catalyzed by a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and reduced production costs. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-Amino-3-methyl-pentanoyl)-pyrrolidine-2-carbonyl]-amino}-3-methyl-pentanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-{[1-(2-Amino-3-methyl-pentanoyl)-pyrrolidine-2-carbonyl]-amino}-3-methyl-pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential role in biochemical pathways and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[1-(2-Amino-3-methyl-pentanoyl)-pyrrolidine-2-carbonyl]-amino}-3-methyl-pentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methyl-pentanoic acid: A simpler analog with similar functional groups but lacking the pyrrolidine ring.

    Pyrrolidine-2-carboxylic acid: Another related compound that shares the pyrrolidine ring structure.

Uniqueness

What sets 2-{[1-(2-Amino-3-methyl-pentanoyl)-pyrrolidine-2-carbonyl]-amino}-3-methyl-pentanoic acid apart is its combination of functional groups and structural complexity

Properties

Molecular Formula

C17H31N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

2-[[1-(2-amino-3-methylpentanoyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C17H31N3O4/c1-5-10(3)13(18)16(22)20-9-7-8-12(20)15(21)19-14(17(23)24)11(4)6-2/h10-14H,5-9,18H2,1-4H3,(H,19,21)(H,23,24)

InChI Key

JNTMAZFVYNDPLB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)O)N

Origin of Product

United States

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